2-Methanesulfonyl-5-nitrobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

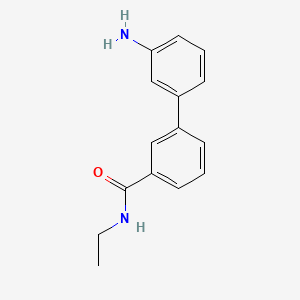

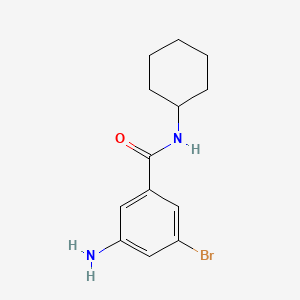

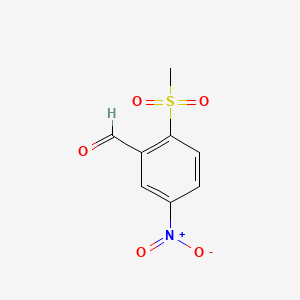

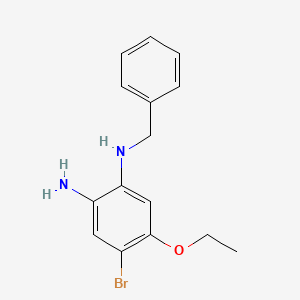

2-Methanesulfonyl-5-nitrobenzaldehyde is a chemical compound with the CAS Number: 1423037-20-0 and a molecular weight of 229.21 . Its IUPAC name is 2-(methylsulfonyl)-5-nitrobenzaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Methanesulfonyl-5-nitrobenzaldehyde contains a total of 22 bonds. These include 15 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 nitro group (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis

2-Methanesulfonyl-5-nitrobenzaldehyde has a molecular weight of 229.21 . It’s recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

Chemical Synthesis and Reaction Studies

Research has demonstrated the utility of related compounds to 2-Methanesulfonyl-5-nitrobenzaldehyde in various chemical synthesis and reaction mechanisms. For instance, the oxidation of o-nitrotoluene by Cerium(IV) Methanesulfonate in aqueous methanesulfonic acid has been studied, highlighting the potential for synthesizing related nitrobenzaldehydes under specific conditions (Lozar & Savall, 1995). Furthermore, the formylation of phenols with electron-withdrawing groups in strong acids has been explored, providing insights into the synthesis of substituted salicylaldehydes, which could parallel the synthesis pathways of 2-Methanesulfonyl-5-nitrobenzaldehyde (Suzuki & Takahashi, 1983).

Photoreaction Studies

The solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole has been investigated, revealing dual pathways from an oxetane intermediate, which may have relevance to the photoreactive properties of 2-Methanesulfonyl-5-nitrobenzaldehyde (Meng et al., 1994).

Oxidation-Reduction Reactions

Studies on oxidation-reduction reactions involving nitro groups in trifluoromethanesulfonic acid have been conducted, where compounds like 2-nitrobenzyl alcohol undergo specific transformations. These reactions offer a glimpse into the reactive nature of nitrobenzaldehydes in various acidic environments, which could extend to 2-Methanesulfonyl-5-nitrobenzaldehyde (Austin & Ridd, 1994).

Catalytic Activities

Research on ferrous methanesulfonate as an efficient and recyclable catalyst for the chemoselective synthesis of 1,1-diacetate from aldehydes demonstrates the role of methanesulfonic acid derivatives in catalysis, potentially applicable to reactions involving 2-Methanesulfonyl-5-nitrobenzaldehyde (Wang et al., 2009).

Safety and Efficiency in Synthesis

The intensification of nitrobenzaldehydes synthesis from benzyl alcohol in a microreactor presents a safer and more efficient method for producing nitrobenzaldehyde isomers, which could be adapted for synthesizing 2-Methanesulfonyl-5-nitrobenzaldehyde, minimizing risks and increasing yield (Russo et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-methylsulfonyl-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHKAEHESAVNOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-5-nitrobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)

![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)